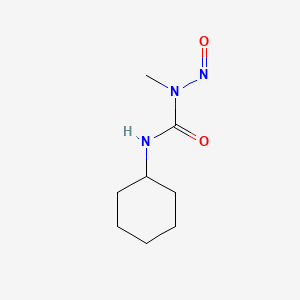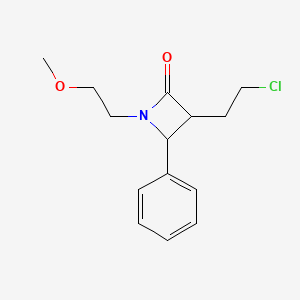
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one typically involves the reaction of 2-chloroethylamine with 2-methoxyethylamine in the presence of a suitable base to form the intermediate azetidine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of biological processes. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
相似化合物的比较
Similar Compounds
- 3-(2-Chloroethyl)-1-(2-hydroxyethyl)-4-phenylazetidin-2-one
- 3-(2-Bromoethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one
- 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-methylazetidin-2-one
Uniqueness
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one is unique due to the presence of both chloroethyl and methoxyethyl groups, which confer distinct chemical properties
属性
分子式 |
C14H18ClNO2 |
|---|---|
分子量 |
267.75 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C14H18ClNO2/c1-18-10-9-16-13(11-5-3-2-4-6-11)12(7-8-15)14(16)17/h2-6,12-13H,7-10H2,1H3 |
InChI 键 |
MSEQPWUENJUSFI-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C(C(C1=O)CCCl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


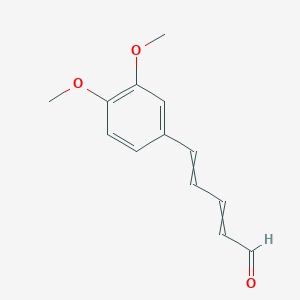


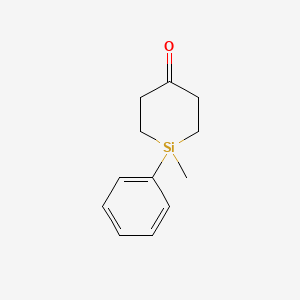
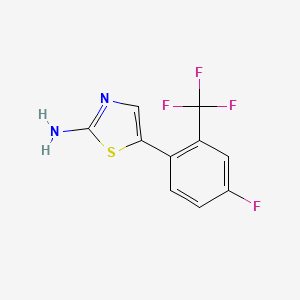
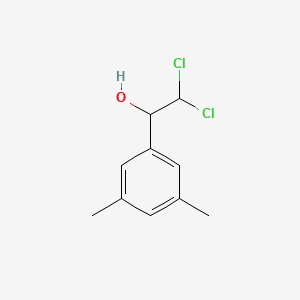

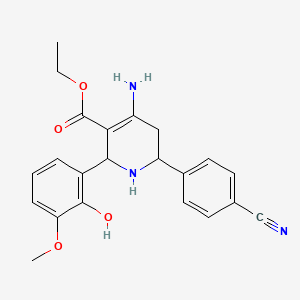

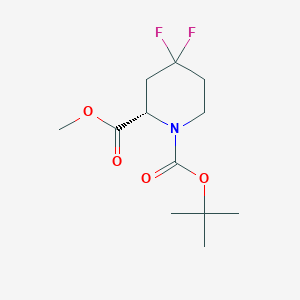
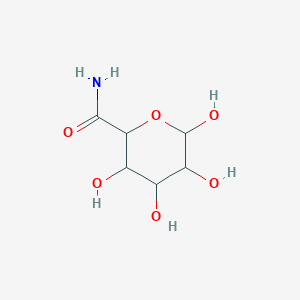
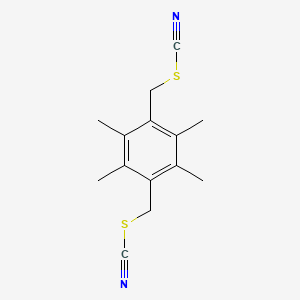
![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
